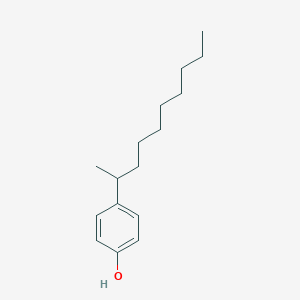
4-decan-2-ylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-decan-2-ylphenol: is an organic compound belonging to the class of alkylphenols. It is characterized by a phenol group substituted with a 1-methylnonyl chain at the para position. This compound is known for its use in various industrial applications, particularly as a surfactant and in the production of detergents and emulsifiers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-decan-2-ylphenol typically involves the alkylation of phenol with 1-methylnonene. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the selective formation of the para-substituted product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous feeding of phenol and 1-methylnonene into the reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: 4-decan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Electrophilic Substitution: The aromatic ring is highly reactive towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro, sulfo, and halo derivatives of this compound.
Aplicaciones Científicas De Investigación
4-decan-2-ylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the production of surfactants, detergents, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-decan-2-ylphenol primarily involves its interaction with biological membranes and proteins. It acts as an endocrine disruptor by mimicking the action of natural hormones, particularly estrogen. This interaction occurs through binding to estrogen receptors, leading to altered gene expression and disruption of normal hormonal functions .
Comparación Con Compuestos Similares
Nonylphenol: Similar in structure but with a nonyl chain instead of a 1-methylnonyl chain.
Octylphenol: Contains an octyl chain instead of a 1-methylnonyl chain.
4-tert-Octylphenol: Similar structure with a tert-octyl group.
Uniqueness: 4-decan-2-ylphenol is unique due to its specific alkyl chain, which imparts distinct physicochemical properties and biological activities compared to other alkylphenols. Its specific structure influences its solubility, reactivity, and interaction with biological systems .
Propiedades
Número CAS |
17408-59-2 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
4-decan-2-ylphenol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-14(2)15-10-12-16(17)13-11-15/h10-14,17H,3-9H2,1-2H3 |
Clave InChI |
CIIDOZQHEPMZIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)C1=CC=C(C=C1)O |
SMILES canónico |
CCCCCCCCC(C)C1=CC=C(C=C1)O |
Key on ui other cas no. |
17408-59-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















